4-(Tributylstannyl)pyridine
Overview
Description
4-(Tributylstannyl)pyridine is an organotin compound with the molecular formula C17H31NSn. It is a derivative of pyridine where a tributylstannyl group is attached to the fourth position of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Tributylstannyl)pyridine can be synthesized through various methods. One common method involves the reaction of pyridine with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process requires precise control of temperature and pressure to ensure high yield and purity. The product is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Nucleophiles: Such as halides and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, in a Stille coupling reaction, the product is typically a biaryl compound .
Scientific Research Applications
4-(Tributylstannyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tributylstannyl)pyridine in chemical reactions involves the formation of a reactive intermediate that can undergo further transformations. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the stannyl group and the nucleophile . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and receptors .
Comparison with Similar Compounds
- 2-(Tributylstannyl)pyridine
- 3-Chloro-4-(tributylstannyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
- 4-Chloro-3-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
- 2-Methyl-4-(tributylstannyl)pyridine
Uniqueness: 4-(Tributylstannyl)pyridine is unique due to its specific substitution pattern, which makes it particularly useful in certain cross-coupling reactions. Its tributylstannyl group provides stability and reactivity that are advantageous in synthetic applications .
Biological Activity
4-(Tributylstannyl)pyridine is an organotin compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the tributyltin group (SnBu₃) in conjunction with the pyridine moiety allows for diverse reactivity patterns, making it a valuable intermediate in various synthetic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological concerns, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₇H₃₁NSn, characterized by a pyridine ring substituted at the 4-position with a tributyltin group. The structure can be represented as follows:
The tributyltin moiety imparts significant lipophilicity, which influences the compound's bioavailability and interaction with biological systems.
Antimicrobial Properties
Research indicates that organotin compounds, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted that organotin derivatives possess significant antifungal properties against Candida species, suggesting potential applications in treating fungal infections.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. One study demonstrated that this compound exhibits selective cytotoxicity against human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce reactive oxygen species (ROS) production has been implicated in its anticancer activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Organotin compounds can inhibit key enzymes involved in cellular processes, such as protein kinases and phosphatases.
- Interference with Cell Signaling : The compound may disrupt signaling pathways associated with cell proliferation and survival.
- Induction of Oxidative Stress : Increased ROS levels can lead to oxidative damage in cells, contributing to cytotoxic effects.
Toxicological Concerns
Despite its potential therapeutic benefits, this compound poses significant toxicological risks. Organotin compounds are known to be toxic to both humans and aquatic organisms. Acute toxicity studies have classified them as irritants and environmental hazards . The tributyltin moiety is particularly concerning due to its persistence in the environment and bioaccumulation potential.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Methyl-4-(tributylstannyl)pyridine | Methyl and tributylstannyl groups | Similar synthetic pathways |
5-Methyl-2-(tributylstannyl)pyridine | Methyl group at the 5th position | Different reactivity patterns |
Tributyl(3-pyridyl)tin | Pyridyl group instead of methyl | Primarily used in agricultural applications |
Case Study 1: Antifungal Activity
In a controlled study assessing the antifungal efficacy of various organotin compounds, this compound demonstrated significant inhibitory activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antifungal agents, indicating its potential as an alternative treatment option.
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of organotin derivatives revealed that this compound induced apoptosis in breast cancer cell lines. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with this compound, supporting its role as a potential chemotherapeutic agent .
Properties
IUPAC Name |
tributyl(pyridin-4-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPXPMBVGDXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371985 | |
Record name | 4-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124252-41-1 | |
Record name | 4-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Tri-n-butylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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